(2-Ethyl-2-methylcyclopentyl)methanol

Catalog No.
S13736390
CAS No.
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethyl-2-methylcyclopentyl)methanol

Product Name

(2-Ethyl-2-methylcyclopentyl)methanol

IUPAC Name

(2-ethyl-2-methylcyclopentyl)methanol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-9(2)6-4-5-8(9)7-10/h8,10H,3-7H2,1-2H3

InChI Key

HOWILLZTCCBYGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1CO)C

(2-Ethyl-2-methylcyclopentyl)methanol is an organic compound characterized by a cyclopentane ring substituted with ethyl and methyl groups at the same carbon atom, along with a hydroxymethyl group. This unique structure contributes to its physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The presence of both hydrophobic alkyl groups and a polar hydroxymethyl group suggests potential applications in drug design and as a solvent in organic reactions.

The chemical reactivity of (2-Ethyl-2-methylcyclopentyl)methanol can be attributed to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions to yield alcohols or amines, utilizing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be employed to synthesize (2-Ethyl-2-methylcyclopentyl)methanol:

  • Alkylation of Cyclopentanol: This method involves the alkylation of cyclopentanol with ethyl and methyl halides under basic conditions.
  • Hydroformylation: Cyclopentene can be subjected to hydroformylation using carbon monoxide and hydrogen in the presence of a catalyst, followed by reduction to yield the desired alcohol.
  • Reduction of Ketones: Starting from a suitable ketone precursor, reduction can be performed using sodium borohydride or lithium aluminum hydride.

These synthetic routes allow for the efficient production of (2-Ethyl-2-methylcyclopentyl)methanol in laboratory settings.

(2-Ethyl-2-methylcyclopentyl)methanol has potential applications in various domains:

  • Solvent: Due to its unique structure, it may serve as an effective solvent in organic synthesis, particularly for reactions requiring both polar and non-polar characteristics.
  • Intermediate in Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules, particularly those involving cyclopentane derivatives.
  • Pharmaceuticals: Given its structural features, it may be explored for use in drug development, particularly in designing compounds that interact with specific biological targets.

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or receptors.
  • Inhibition Studies: Determining whether the compound inhibits specific enzymatic activities, which is crucial for understanding its potential therapeutic effects.

Such studies are essential for elucidating the compound's mechanism of action and therapeutic viability.

Several compounds share structural similarities with (2-Ethyl-2-methylcyclopentyl)methanol. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
(1-Amino-2,2-dimethylcyclopentyl)methanolAmino group instead of hydroxymethylContains an amino group that may enhance reactivity
(1-Hydroxy-2,2-dimethylcyclopentyl)amineHydroxymethyl group at a different positionAmino group at position 1 alters biological activity
CyclopentanolSimple cyclopentane alcoholLacks additional substituents that enhance reactivity
Cyclopentyl methyl etherEther instead of alcoholDifferent functional group leads to distinct properties

The uniqueness of (2-Ethyl-2-methylcyclopentyl)methanol lies in its combination of both hydrophobic alkyl groups and a polar hydroxymethyl group on a cyclopentane ring. This configuration may provide distinct chemical reactivity and biological interactions compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

142.135765193 g/mol

Monoisotopic Mass

142.135765193 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types